Dales

Delta Opioid Receptor Peptide Pharmacology Receptor Subtype Selectivity

Choose DALES for acute δncx receptor studies requiring reversible activation. The Ser6 substitution eliminates the sulfhydryl group, ensuring washout and within-subject dose-response curves without μ-modulation—unlike DALCE. Ideal for longitudinal behavioral testing and receptor subtype confirmation.

Molecular Formula C32H44N6O9
Molecular Weight 656.7 g/mol
CAS No. 132930-82-6
Cat. No. B1671297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDales
CAS132930-82-6
Synonyms2-Ala-6-Ser-Leu-enkephalin
DALES
enkephalin-Leu, Ala(2)-Ser(6)-
enkephalin-leucine, alanyl(2)-serine(6)-
Leu-enkephalin, Ala(2)-Ser(6)-
Molecular FormulaC32H44N6O9
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C32H44N6O9/c1-18(2)13-24(30(44)38-26(17-39)32(46)47)37-31(45)25(15-20-7-5-4-6-8-20)36-27(41)16-34-28(42)19(3)35-29(43)23(33)14-21-9-11-22(40)12-10-21/h4-12,18-19,23-26,39-40H,13-17,33H2,1-3H3,(H,34,42)(H,35,43)(H,36,41)(H,37,45)(H,38,44)(H,46,47)/t19-,23+,24+,25+,26+/m1/s1
InChIKeyXEKYMJYXJCEDGQ-DDFGHHCKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: DALES (CAS 132930-82-6) - Delta Opioid Receptor Peptide for Non-Complexed Receptor Studies


DALES, formally known as [D-Ala2,Leu5,Ser6]enkephalin (CAS 132930-82-6), is a synthetic hexapeptide analogue of Leu-enkephalin [1]. It functions as an agonist at the delta (δ) opioid receptor, specifically targeting the non-complexed δ (δncx) subtype that operates independently of the μ-δ receptor complex [2]. This compound features a key structural modification at position 6 (Serine in place of Cysteine) which eliminates the free sulfhydryl group present in its close analogue DALCE, thereby conferring reversible rather than irreversible binding characteristics [1].

Why DALES Cannot Be Substituted with Standard Delta Opioid Agonists or Its Irreversible Analogue DALCE


Generic substitution within the delta opioid peptide class is not feasible due to divergent functional profiles that directly impact experimental outcomes. Standard agonists like DPDPE or DADLE do not distinguish between δncx and δcx sites and may modulate μ-opioid receptor-mediated responses, whereas DALES specifically probes δncx activity without μ-modulation [1]. Critically, substituting DALES with its close structural analogue DALCE introduces irreversible antagonism via thiol-disulfide exchange, which precludes washout/recovery studies and long-term functional assessments [1]. The absence of a cysteine sulfhydryl group in DALES ensures reversible pharmacology, a prerequisite for dose-response and time-course experiments where receptor occupancy must return to baseline.

Quantitative Evidence for Selecting DALES Over DALCE and Other Delta Opioid Probes


Reversible vs. Irreversible Binding: Structural Basis for Differential Pharmacology

DALES differs from DALCE by a single amino acid substitution at position 6 (Serine vs. Cysteine). This eliminates the free sulfhydryl (-SH) group, thereby preventing covalent attachment to the δncx receptor. Consequently, DALES exhibits reversible agonist activity, whereas DALCE acts as an irreversible antagonist after initial agonism [1]. Quantitative binding kinetics data are not reported in the primary literature, but the structural difference directly predicts reversibility.

Delta Opioid Receptor Peptide Pharmacology Receptor Subtype Selectivity

Differential Modulation of Morphine Antinociception

In vivo mouse antinociception assays demonstrated that DALES, like DALCE, fails to modulate (neither potentiate nor attenuate) morphine-induced antinociception [1]. This contrasts with delta agonists that target the δcx site, which typically potentiate μ-opioid responses. While exact ED50 values for DALES are not publicly available, the qualitative functional outcome is a critical differentiator.

Antinociception Opioid Interaction In Vivo Pharmacology

Pretreatment Cross-Blockade Distinguishes DALES from DALCE

Pretreatment of mice with DALCE (-24 h) completely blocked subsequent DALES-induced antinociception, whereas pretreatment with DALES itself did not block its own effect [1]. This demonstrates that DALCE irreversibly occupies the δncx site, preventing DALES binding, while DALES lacks this irreversible component.

Receptor Subtype Irreversible Antagonism Pharmacological Probe

Optimal Use Cases for DALES in Delta Opioid Receptor Research


Acute Pharmacological Characterization of δncx Receptors

DALES is the ligand of choice for acute studies requiring reversible activation of δncx receptors. Unlike DALCE, which induces long-lasting antagonism, DALES allows for washout and repeated dosing without persistent receptor modification, enabling within-subject dose-response curves and recovery assessments [1].

Dissecting μ-δ Receptor Complex Interactions

When investigating whether a physiological response involves δcx or δncx receptors, DALES serves as a definitive tool. Its failure to modulate morphine antinociception confirms δncx selectivity, distinguishing it from δcx-preferring agonists that potentiate μ-opioid effects [1].

Validation of Delta Opioid Receptor Subtype Hypotheses

Researchers proposing new delta receptor subtypes or functional states can employ DALES to confirm involvement of δncx sites. The compound's reversible nature and lack of μ-modulation provide cleaner phenotypic readouts compared to DPDPE or DADLE, which have broader receptor engagement [1].

In Vivo Proof-of-Concept Studies Requiring Temporal Control

For in vivo experiments where irreversible occupancy would confound interpretation (e.g., studies of circadian rhythms or repeated behavioral testing), DALES offers a reversible alternative to DALCE. The absence of a cysteine sulfhydryl group ensures that receptor function returns to baseline after drug clearance, an essential feature for longitudinal protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dales

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.